molecular formula C20H23NO4 B11435345 5,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

5,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11435345
M. Wt: 341.4 g/mol
InChI Key: LRQJFXGCIVTIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethoxy-4-[3-(propan-2-yloxy)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-(propan-2-yloxy)benzaldehyde with 5,7-dimethoxy-2-nitrobenzaldehyde under basic conditions, followed by cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinoline-2,4-dione derivatives.

  • **Reduction

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

5,7-dimethoxy-4-(3-propan-2-yloxyphenyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H23NO4/c1-12(2)25-14-7-5-6-13(8-14)16-11-19(22)21-17-9-15(23-3)10-18(24-4)20(16)17/h5-10,12,16H,11H2,1-4H3,(H,21,22)

InChI Key

LRQJFXGCIVTIFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=CC(=C3)OC)OC

Origin of Product

United States

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